LY 379268
Overview
Description
LY 379268 is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring system
Mechanism of Action
Target of Action
LY379268, also known as (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2/3) . These receptors are part of the glutamatergic system, which plays a crucial role in the central nervous system . By acting as presynaptic auto-receptors, mGluR2/3 lower glutamate release .
Mode of Action
LY379268 interacts with its targets, the mGluR2/3 receptors, by binding to them and activating them . This activation leads to a decrease in the release of glutamate, an excitatory neurotransmitter . The compound’s interaction with its targets results in changes in neuronal activity and neurotransmission .
Biochemical Pathways
The activation of mGluR2/3 receptors by LY379268 affects the excitatory–inhibitory (E/I) balance in the brain, involving mainly the glutamatergic and GABAergic systems . This modulation of neurotransmission can impact various biochemical pathways and their downstream effects, contributing to its potential therapeutic effects .
Pharmacokinetics
It is known to be systemically active , suggesting that it can be distributed throughout the body and reach its target sites effectively.
Result of Action
LY379268 has been shown to have various effects at the molecular and cellular levels. For instance, it was able to rescue MK-801-induced deficits for a variety of clinically relevant early sensory EEG biomarkers . Single neuron recordings revealed a strong effect of LY379268 on the signal-to-noise ratio during auditory stimulation and optogenetic inhibition of PV+ interneurons . These results contribute to a better understanding of how group II metabotropic glutamate receptors modulate neuronal population and network activity under sensory stimulation while challenged pharmacologically or optogenetically .
Biochemical Analysis
Biochemical Properties
LY379268 plays a significant role in biochemical reactions. It acts as an agonist for the group II metabotropic glutamate receptors (mGluR 2/3), displaying high selectivity over group I and group III receptors . This interaction with mGluR 2/3 receptors is crucial for its function and therapeutic potential .
Cellular Effects
LY379268 has been shown to have profound effects on various types of cells and cellular processes. It has been reported to increase the surface and total expression of both GluA1 and GluA2 subunits in prefrontal neurons . It also influences cell function by modulating the availability of the excitatory N-methyl-D-aspartate receptor (NMDA-R) and the inhibitory gamma-aminobutyrate-A receptor (GABAA-R) .
Molecular Mechanism
The mechanism of action of LY379268 involves its binding interactions with biomolecules and its influence on gene expression. It acts as a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . It has been shown to restore NMDA-R and GABAA-R levels in certain models, suggesting that it exerts its effects at the molecular level .
Dosage Effects in Animal Models
In animal models, the effects of LY379268 vary with different dosages. For instance, it has been reported to induce anti-hyperthermic efficacy in doses of 1-5 mg/kg .
Metabolic Pathways
LY379268 is involved in several metabolic pathways, primarily through its interaction with mGluR 2/3 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
LY 379268 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Scientific Research Applications
Chemistry
In chemistry, LY 379268 is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in enzyme inhibition and as a ligand for various biological receptors. Its ability to interact with specific proteins makes it a valuable tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. This includes its use as a precursor for drug development and its potential role in treating certain diseases .
Industry
In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its unique properties make it valuable for creating high-performance materials .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- (1R,4R,5S)-1-Isopropyl-4-methoxy-4-methylbicyclo[3.1.0]hexane
Uniqueness
What sets LY 379268 apart from similar compounds is its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-MDASVERJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436637 | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-52-0 | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-379268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-379268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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